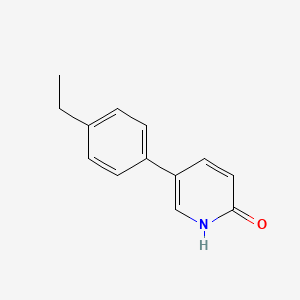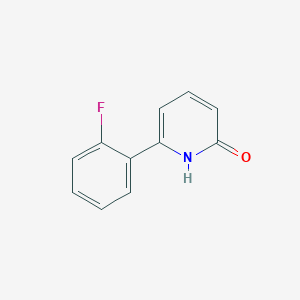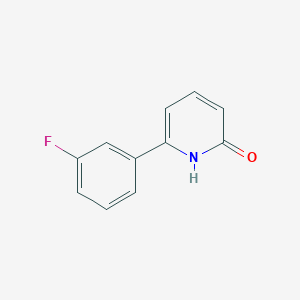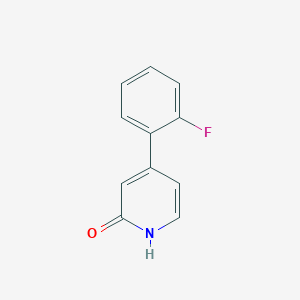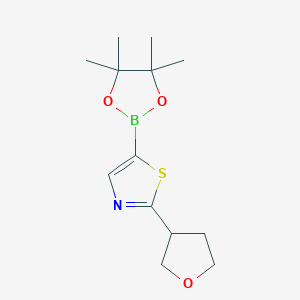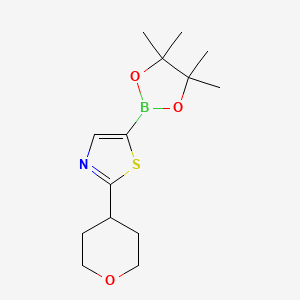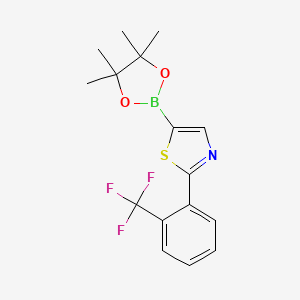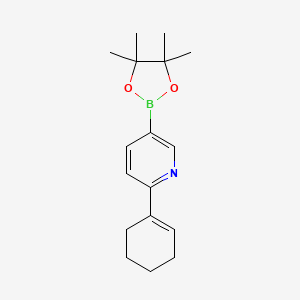
6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester (6-CPBA) is a versatile organic compound that has been widely used in scientific research. It is a boronic acid ester of cyclohexenyl pyridine, a heterocyclic compound with a six-membered ring containing nitrogen and carbon atoms. 6-CPBA has been found to have a wide range of applications in organic synthesis, including the synthesis of small organic molecules, polymers, and pharmaceuticals. It is also used as a catalyst in several reactions, and as a building block for the synthesis of more complex molecules. In addition, 6-CPBA has been utilized in the development of new materials and in the study of molecular recognition.
Scientific Research Applications
6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research. It has been used in the synthesis of small organic molecules, polymers, and pharmaceuticals. It has also been used as a catalyst in several reactions, and as a building block for the synthesis of more complex molecules. In addition, this compound has been utilized in the development of new materials and in the study of molecular recognition.
Mechanism of Action
The mechanism of action of 6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester is not fully understood. However, it is believed that the boron atom of this compound is able to form strong bonds with other molecules, allowing it to act as a catalyst in certain reactions. Additionally, this compound is thought to be able to form strong hydrogen bonds, which can facilitate the synthesis of more complex molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have some beneficial effects on the body, such as increasing the production of nitric oxide, which is important for the regulation of blood pressure and the function of the immune system. Additionally, this compound has been shown to have some anti-inflammatory effects, which may be beneficial in treating certain conditions.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester in laboratory experiments is its versatility. This compound can be used in a wide range of reactions, and can be used as a catalyst or a building block for the synthesis of more complex molecules. Additionally, this compound is relatively inexpensive and easy to obtain.
The main limitation of this compound is its toxicity. This compound is toxic if ingested, and should be handled with care. Additionally, this compound can be difficult to handle, as it is hygroscopic and can react with water and other compounds.
Future Directions
There are several potential future directions for 6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester. One potential direction is the development of more efficient and cost-effective syntheses of this compound, which may allow for the production of larger quantities of the compound. Additionally, further research into the biochemical and physiological effects of this compound may lead to the development of new therapeutic applications. Additionally, further research into the mechanism of action of this compound may lead to the development of new catalysts or building blocks for the synthesis of more complex molecules. Finally, further research into the use of this compound in the development of new materials may lead to the development of new materials with improved properties.
Synthesis Methods
6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester can be synthesized from pyridine-3-boronic acid by reacting it with cyclohexenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon, and is typically run at room temperature. The reaction is typically complete within a few hours, and yields this compound in good yields.
properties
IUPAC Name |
2-(cyclohexen-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-11-15(19-12-14)13-8-6-5-7-9-13/h8,10-12H,5-7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMBZQFHNPWHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




